4-amino-N-[1-cyclohexyl-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide
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Overview
Description
4-AMINO-N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further connected to an imidazolidinone ring containing a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-aminobenzenesulfonamide with a cyclohexyl isocyanate derivative under controlled conditions to form the intermediate. This intermediate is then subjected to cyclization with trifluoroacetic anhydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-AMINO-N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-AMINO-N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidazolidinone ring can interact with various receptors, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-N-[1-CYCLOHEXYL-2,5-DIOXO-4-(METHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-AMINO-N-[1-CYCLOHEXYL-2,5-DIOXO-4-(ETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-AMINO-N-[1-CYCLOHEXYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C16H19F3N4O4S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
4-amino-N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H19F3N4O4S/c17-16(18,19)15(22-28(26,27)12-8-6-10(20)7-9-12)13(24)23(14(25)21-15)11-4-2-1-3-5-11/h6-9,11,22H,1-5,20H2,(H,21,25) |
InChI Key |
KJMVTOXORNZYSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(NC2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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